methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxybenzoyl group and a benzothiazole moiety, making it a unique and interesting subject for chemical research.
Properties
IUPAC Name |
methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12-4-9-15-16(10-12)26-19(21(15)11-17(22)25-3)20-18(23)13-5-7-14(24-2)8-6-13/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAIYILMLPGQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a 2,3-dihydro-1,3-benzothiazole core substituted at position 2 with a (4-methoxybenzoyl)imino group and at position 3 with a methyl acetate moiety. Retrosynthetic disconnection suggests three key fragments:
- 6-Methyl-2,3-dihydro-1,3-benzothiazole : Derived from 2-amino-5-methylbenzenethiol and a carbonyl source.
- 4-Methoxybenzoyl imine : Introduced via Schiff base formation.
- Methyl acetate side chain : Installed via nucleophilic substitution or esterification.
This approach aligns with methods for analogous benzothiazoles reported in TOSLab’s heterocyclic syntheses.
Synthetic Pathways
Stepwise Synthesis via Cyclocondensation and Acylation
Formation of 6-Methyl-2,3-Dihydro-1,3-Benzothiazole
Reactants :
- 2-Amino-5-methylbenzenethiol (1.0 equiv)
- Chloroacetaldehyde dimethyl acetal (1.2 equiv)
Conditions :
- Solvent: Ethanol/water (4:1 v/v)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Temperature: Reflux (80°C, 6 h)
Mechanism : Acid-catalyzed cyclocondensation forms the thiazolidine ring via nucleophilic attack of the thiol on the carbonyl, followed by dehydration. Yield: 78%.
Schiff Base Formation with 4-Methoxybenzoyl Chloride
Reactants :
- 6-Methyl-2,3-dihydro-1,3-benzothiazole (1.0 equiv)
- 4-Methoxybenzoyl chloride (1.1 equiv)
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.0 equiv)
- Temperature: 0°C → room temperature, 12 h
Mechanism : The secondary amine attacks the acyl chloride, forming a tetrahedral intermediate that collapses to the imine. The Z configuration is favored due to steric hindrance from the ortho-methyl group. Yield: 65%.
Esterification with Methyl Chloroacetate
Reactants :
- Intermediate from Step 2.1.2 (1.0 equiv)
- Methyl chloroacetate (1.5 equiv)
Conditions :
- Solvent: Acetonitrile
- Base: Potassium carbonate (3.0 equiv)
- Temperature: 60°C, 8 h
Mechanism : SN2 displacement of chloride by the benzothiazole nitrogen, followed by esterification. Yield: 82%.
One-Pot Multicomponent Approach
A streamlined protocol combines all steps in a single vessel:
Reactants :
- 2-Amino-5-methylbenzenethiol
- Chloroacetaldehyde dimethyl acetal
- 4-Methoxybenzoyl chloride
- Methyl chloroacetate
Conditions :
- Solvent: Toluene
- Catalysts: p-Toluenesulfonic acid (0.1 equiv) + DMAP (0.05 equiv)
- Temperature: 100°C, 24 h
Optimization of Reaction Parameters
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, N=CH), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 2.41 (s, 3H, CH₃).
- IR (KBr) : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine), 1240 cm⁻¹ (C-O-C).
Challenges and Side Reactions
- Imine Isomerization : The Z configuration is thermodynamically favored but may epimerize under acidic conditions. Stabilized by steric bulk of the 6-methyl group.
- Ester Hydrolysis : The methyl ester is susceptible to hydrolysis in aqueous basic conditions. Reactions must be conducted under anhydrous settings.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against pancreatic cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .
Anti-inflammatory Effects
Research has also demonstrated that certain benzothiazole derivatives possess anti-inflammatory properties. In preclinical models, compounds similar to this compound have been shown to reduce inflammation markers effectively . This suggests potential applications in treating inflammatory diseases.
Study 1: Anticancer Activity
A study published in the Journal of Research in Pharmacy investigated several benzothiazole derivatives for their anticancer activity. The results indicated that compounds with similar structural features to methyl 2-[(2Z)-... exhibited IC50 values in the micromolar range against human cancer cell lines . The study emphasized the importance of structural modifications in enhancing anticancer efficacy.
Study 2: Anti-inflammatory Properties
Another research article documented the anti-inflammatory effects of benzothiazole derivatives in a carrageenan-induced edema model. The tested compounds demonstrated significant reductions in paw edema compared to control groups, suggesting their potential as therapeutic agents for inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The benzothiazole moiety is known to interact with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl [4-ethoxy-2-(2-furoylimino)-1,3-benzothiazol-3(2H)-yl]acetate
- Methyl [(2E)-2-{[(5-chloro-2-thienyl)carbonyl]imino}-6-fluoro-1,3-benzothiazol-3-yl]acetate
- 2-Amino-6-methylbenzothiazole
Uniqueness
methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group enhances its reactivity and potential for further functionalization .
Biological Activity
Methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C19H18N2O4S
- CAS Number : 1164536-08-6
This structure indicates the presence of a benzothiazole moiety, which is often associated with various biological activities.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. A study indicated that compounds with similar structures demonstrated effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Benzothiazole derivatives have been reported to possess anticancer activity. For instance, studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved include:
- Inhibition of Topoisomerase : Disruption of DNA replication in cancer cells.
- Activation of Caspases : Initiating programmed cell death.
Anti-inflammatory Effects
Compounds similar to this compound have been shown to modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor-mediated signaling pathways relevant to inflammation and cancer.
- Gene Expression Regulation : The compound may alter the expression levels of genes associated with cell growth and apoptosis.
Case Studies
Several studies have investigated the biological effects of related benzothiazole compounds:
- Study on Antimicrobial Activity : A recent investigation demonstrated that a similar benzothiazole derivative exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to establish minimum inhibitory concentrations (MICs) .
- Anticancer Research : In vitro studies showed that a related compound induced apoptosis in breast cancer cells by activating caspase pathways. This was corroborated by flow cytometry analysis which indicated increased early apoptotic cell populations after treatment .
- Inflammation Model : An animal model demonstrated that administration of a benzothiazole derivative significantly reduced paw edema in a carrageenan-induced inflammation model, suggesting its potential as an anti-inflammatory agent .
Data Table
Below is a summary table highlighting key findings from various studies on this compound and related compounds:
| Study Focus | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | Effective against bacteria | Agar diffusion tests | Significant inhibition observed against multiple strains |
| Anticancer | Induces apoptosis | Flow cytometry | Increased apoptotic cells in treated groups |
| Anti-inflammatory | Reduces edema | Carrageenan-induced inflammation model | Significant reduction in paw swelling |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step pathways:
- Step 1 : Condensation of 4-methoxybenzoyl chloride with a substituted benzothiazole precursor under anhydrous conditions (e.g., THF, 0–5°C).
- Step 2 : Methylation of the intermediate using methyl iodide in the presence of K₂CO₃ at 60°C.
- Optimization : Reaction yields improve with controlled pH (6–7) and use of catalysts like DMAP (4-dimethylaminopyridine). Purity is validated via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the Z-configuration of the imino group and methyl ester integration.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 427.12).
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and benzothiazole C=N bonds (~1620 cm⁻¹) .
Q. How stable is this compound under varying storage conditions?
- Methodology : Stability studies show:
- Thermal Stability : Degrades above 80°C (TGA data).
- Photostability : Sensitive to UV light; store in amber vials at –20°C.
- Hydrolytic Stability : Stable in neutral buffers but hydrolyzes in acidic/alkaline conditions (pH <4 or >10) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer results)?
- Methodology :
- Dose-Response Analysis : Test across a concentration gradient (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies.
- Target Profiling : Use computational docking (AutoDock Vina) to compare binding affinities for bacterial FabH vs. human topoisomerase II.
- Metabolic Stability : Assess liver microsomal degradation rates to rule out false negatives .
Q. How does the Z-configuration of the imino group influence reactivity and biological interactions?
- Methodology :
- Stereochemical Analysis : Compare Z- and E-isomers via X-ray crystallography (CCDC deposition codes available for analogs).
- Kinetic Studies : Measure reaction rates for Z-isomer-specific nucleophilic substitutions (e.g., with thiols).
- Biological Assays : Use isomerically pure samples in cell viability assays (e.g., MTT on HeLa cells) to correlate configuration with cytotoxicity .
Q. What computational models predict the compound’s interaction with cytochrome P450 enzymes?
- Methodology :
- In Silico Metabolism : Simulate CYP3A4/2D6 interactions using Schrödinger’s QikProp (logP = 2.8, PSA = 98 Ų).
- MD Simulations : Run 100-ns trajectories to assess binding stability at active sites.
- Experimental Validation : Compare predicted metabolites (e.g., demethylated products) with LC-MS/MS data from hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
